1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
Description
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring two distinct aromatic moieties: a benzo[d][1,3]dioxol (1,3-benzodioxole) group and a naphthalen-1-ylmethyl substituent. The core structure consists of a urea linkage (–NH–CO–NH–) connecting a hydroxypropyl chain (attached to the benzodioxole ring) and a naphthalene-derived methyl group.
For instance, similar compounds have been investigated for their biological activity, crystallographic behavior, and synthetic pathways .
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(26,17-9-10-19-20(11-17)28-14-27-19)13-24-21(25)23-12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,26H,12-14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUKJKGNCYHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Hydroxypropylation: The benzo[d][1,3]dioxole is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl derivative with naphthalen-1-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Research
The compound's structural features suggest potential interactions with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have demonstrated:
- Anticancer Activity : Studies show that urea derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : The benzo[d][1,3]dioxole structure is associated with anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Synthetic Organic Chemistry
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. This compound serves as a valuable intermediate in the synthesis of more complex molecules that may exhibit enhanced biological activities.
Research has shown that similar compounds engage in various biological activities:
- Antimicrobial Effects : Certain derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of urea derivatives similar to this compound. The results demonstrated that these compounds significantly reduced cell viability in various cancer cell lines through apoptosis induction.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of compounds containing the benzo[d][1,3]dioxole structure found that they effectively reduced pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance its solubility and bioavailability, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs (Table 1). Key differences lie in the functional groups and substitution patterns:
Key Observations:
- Urea vs. Amine/Imidazolium: The target compound’s urea group enables stronger hydrogen bonding compared to the amine (3h) or ionic imidazolium salt .
- Aromatic Systems: The naphthalen-1-yl group in the target compound may exhibit different π-stacking behavior compared to naphthalen-2-yl derivatives (e.g., in ).
- Hydroxypropyl Chain: The –OH group in the target compound enhances hydrophilicity relative to non-hydroxylated analogs like 3p .
Property and Application Comparison
Hypothetical properties based on structural analogs:
Key Observations:
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound notable for its potential biological activities. This compound belongs to the urea derivatives family, which are widely recognized for their diverse pharmacological properties. The unique structural features of this compound, particularly the incorporation of a benzo[d][1,3]dioxole moiety, suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.367 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O5 |
| Molecular Weight | 344.367 g/mol |
| Structure | Urea derivative with benzo[d][1,3]dioxole and naphthalene moieties |
Research into similar compounds indicates that the benzo[d][1,3]dioxole structure often enhances interactions with biological targets such as enzymes and receptors. The hydroxypropyl group may improve solubility and bioavailability, while the naphthalen-1-ylmethyl group could facilitate binding to specific protein targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:
- In vitro studies on similar urea derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines (e.g., MCF-7 and MDA-MB 231) with IC50 values indicating effective cytotoxicity .
Anti-inflammatory Effects
Compounds containing the benzo[d][1,3]dioxole moiety have also demonstrated anti-inflammatory properties:
- Molecular docking studies have suggested that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated through various assays:
- DPPH radical scavenging tests indicate that derivatives with similar structures can effectively neutralize free radicals, suggesting a protective role against oxidative stress .
Case Studies
In recent research, the biological activity of this compound was assessed through:
Study 1: Anticancer Efficacy
A study conducted on synthesized urea derivatives demonstrated that compounds with similar structures significantly inhibited cancer cell growth in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects, where derivatives were tested for their ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition pattern, reinforcing the therapeutic potential against inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves coupling a benzodioxole-derived intermediate with a naphthalenylmethylurea precursor. A key step is the nucleophilic substitution or urea-forming reaction, often facilitated by bases like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile). For example, sulfonate esters (e.g., tosylates) of benzodioxole derivatives can react with amines under basic conditions to form the hydroxypropyl linkage . Temperature control (40–80°C) and anhydrous conditions are critical to minimize side reactions. Purification often requires column chromatography due to the compound’s polar and non-polar functional groups .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy) and naphthalene aromatic signals (δ 7.2–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak matching the exact mass (e.g., C₂₃H₂₂N₂O₄ requires m/z 390.1584).
- X-ray crystallography (if crystalline): Resolve the hydroxypropyl and urea linkage geometry, as seen in structurally related benzodioxole-urea hybrids .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Prioritize in vitro assays targeting mechanisms associated with benzodioxole and naphthalene pharmacophores:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the urea moiety’s potential as a hydrogen-bond donor .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodological Answer :
- Solvent optimization : Replace DMF with MeCN or THF to reduce side-product formation .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Continuous flow chemistry : Implement microreactors for improved heat/mass transfer, reducing reaction time from hours to minutes .
- Quality control : Use HPLC with UV detection (λ = 254 nm) to monitor purity ≥98% post-purification .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing naphthalenyl with biphenyl) to isolate key pharmacophores.
- Orthogonal assays : Validate anticancer activity via apoptosis markers (e.g., caspase-3/7 activation) alongside cytotoxicity assays to rule off-target effects.
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability in in vivo vs. in vitro results .
Q. What computational strategies are effective for predicting this compound’s binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR, leveraging the urea group’s hydrogen-bonding capability.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
- Quantum mechanical calculations : Compute electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites for reaction design .
Q. What are the key degradation pathways, and how can stability be improved in formulation?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acidic/basic pH). Monitor via HPLC for degradation products (e.g., hydrolysis of the urea bond).
- Stabilization strategies : Use lyophilization for solid-state storage or encapsulate in cyclodextrins to protect against hydrolysis. Avoid oxidizing agents and acidic buffers .
Q. How can researchers design experiments to explore this compound’s mechanism of action without prior target data?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to identify cellular targets.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, inflammation).
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance/sensitivity to the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
